molecular formula C34H40N4O7S B15330076 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methyl-3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)butanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methyl-3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)butanoic acid

Cat. No.: B15330076
M. Wt: 648.8 g/mol
InChI Key: MZIOWVCUXXEMLE-NDEPHWFRSA-N
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Description

The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methyl-3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)butanoic acid is a structurally complex amino acid derivative. Key features include:

  • Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus, commonly used in peptide synthesis for temporary amine protection .
  • (S)-Configuration: Stereochemical specificity at the second carbon, critical for bioactivity and synthetic applications.
  • Butanoic Acid Backbone: A four-carbon chain terminating in a carboxylic acid group.

Properties

Molecular Formula

C34H40N4O7S

Molecular Weight

648.8 g/mol

IUPAC Name

(2S)-4-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38(6)32(35)36-16-15-28(31(39)40)37-33(41)44-18-27-24-13-9-7-11-22(24)23-12-8-10-14-25(23)27/h7-14,27-28H,15-18H2,1-6H3,(H2,35,36)(H,37,41)(H,39,40)/t28-/m0/s1

InChI Key

MZIOWVCUXXEMLE-NDEPHWFRSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Modified Side Chains

Compound A : (S)-2-((Fmoc)amino)-4-methoxybutanoic acid
  • Structure: Shares the Fmoc-protected amino acid backbone but replaces the sulfonated guanidino group with a methoxy (-OCH₃) substituent.
  • Properties : Increased hydrophilicity due to the methoxy group; lacks the steric bulk of the pentamethyl dihydrobenzofuran-sulfonyl moiety .
  • Applications : Primarily used in peptide synthesis where minimal side-chain interference is desired.
Compound B : (S)-2-((Fmoc)amino)-6-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)hexanoic acid (CAS 1159680-21-3)
  • Structure: Hexanoic acid backbone (six carbons) with the same sulfonated guanidino group.
  • Properties : Molecular weight 662.80 vs. ~600–620 for the target compound; longer chain may enhance lipophilicity and alter binding kinetics .
  • Applications: Potential use in extended peptide chains or where increased flexibility is required.

Analogs with Sulfonamide/Sulfonyl Modifications

Compound C : (S)-2-((Fmoc)(methyl)amino)-4-(4,4-difluoropiperidin-1-yl)butanoic acid
  • Structure: Features a difluoropiperidine group instead of the sulfonated guanidino side chain.
  • Properties: Fluorine atoms enhance metabolic stability and electronegativity; lacks the hydrogen-bonding capacity of the guanidino group .
  • Applications : Explored in fluorinated drug candidates targeting central nervous system receptors.
Compound D : (S)-2-((Fmoc)(methyl)amino)-6-(3-(pentamethylbenzofuran)sulfonyl)hexanoic acid (CAS 2044711-15-9)
  • Structure : Sulfonamide (vs. sulfonated guanidine) linked to a pentamethylbenzofuran group.
  • Properties : Sulfonamide’s lower basicity compared to guanidine may reduce ionic interactions; benzofuran contributes to aromatic stacking .

Analogs with Aromatic or Heterocyclic Substituents

Compound E : (S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1)
  • Structure: Propanoic acid backbone with an ortho-tolyl (methylphenyl) group.
  • Properties : Hydrophobic aromatic side chain; molecular weight 401.45 vs. ~600 for the target compound .
  • Applications : Used in hydrophobic peptide motifs or as a building block for enzyme inhibitors.
Compound F : (S)-2-((Fmoc)amino)-5-(3,5-dimethylphenyl)pentanoic acid
  • Structure: Pentanoic acid chain with a dimethylphenyl group.
  • Properties: Enhanced lipophilicity and steric hindrance compared to the target compound’s guanidino-sulfonyl group .

Key Comparative Data

Compound Backbone Side Chain Modification Molecular Weight Unique Features
Target Compound Butanoic Sulfonated guanidino + pentamethyl DHB ~600–620 High steric bulk, hydrogen-bonding capacity
Compound A (Methoxy) Butanoic Methoxy ~380 Hydrophilic, minimal steric hindrance
Compound B (Hexanoic) Hexanoic Sulfonated guanidino + pentamethyl DHB 662.80 Longer chain, increased flexibility
Compound D (Sulfonamide) Hexanoic Sulfonamide + pentamethylbenzofuran ~650 Reduced basicity, aromatic interactions
Compound E (o-Tolyl) Propanoic Ortho-tolyl 401.45 Hydrophobic, simple aromatic group

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